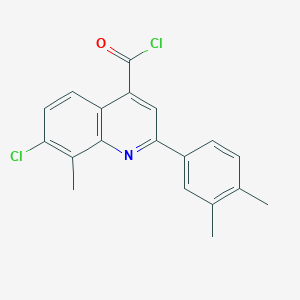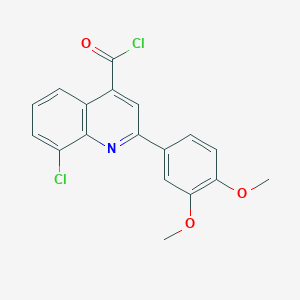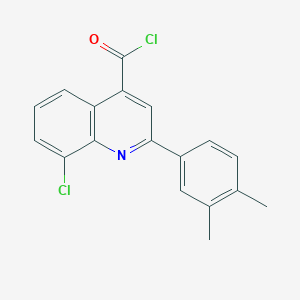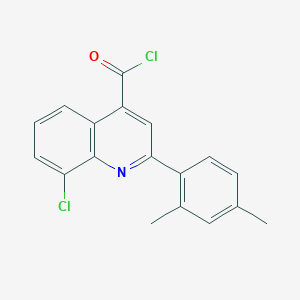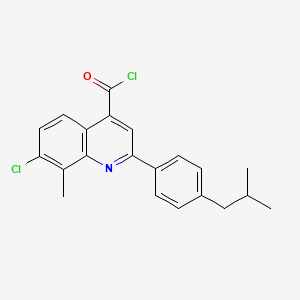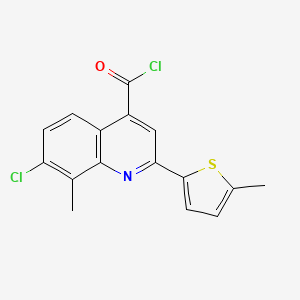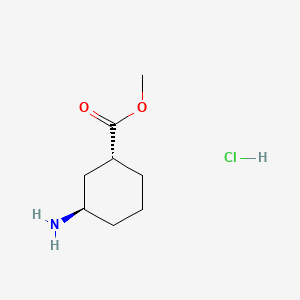
trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride
説明
Trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (TMACHC) is a cyclic compound with a unique chemical structure. It is a member of the class of compounds known as cyclic amines, which are characterized by their cyclic nature and the presence of an amine group. TMACHC is a synthetic compound that has been used in the laboratory for a variety of research applications.
科学的研究の応用
Synthesis and Derivatives : Nohira, Ehara, and Miyashita (1970) demonstrated the preparation of optically active trans-2-aminocyclohexanecarboxylic acids and their derivatives, which are structurally similar to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These derivatives were important in the study of molecular rotations and optical activities (Nohira, H., Ehara, K., & Miyashita, A., 1970).
Conformational Studies : Batuev et al. (1959) investigated the conformations of cyclohexanecarboxylates, closely related to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. These studies provide insights into the structural dynamics of such compounds (Batuev, M. I., Akhrem, A. A., Kamernitskii, A. V., & Matveeva, A. D., 1959).
Peptide Synthesis : Škarić, Kovačević, and Škarić (1976) synthesized di- and tri-peptides containing aminocyclohexanecarboxylic acids, showcasing the potential of these compounds in peptide chemistry, relevant to the field of bioorganic chemistry (Škarić, V., Kovačević, M., & Škarić, D., 1976).
Photochemical Reactions : Leong, Imagawa, Kimoto, and Kawanisi (1973) explored the photo-induced addition reactions of cyclohexene derivatives, highlighting the photochemical properties that could be relevant to trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (Leong, T., Imagawa, T., Kimoto, K., & Kawanisi, M., 1973).
Chemical Transformations : Bannard, Gibson, and Parkkari (1971) studied the reaction of trans-2-Acylaminocyclanols with thionyl chloride, which is relevant for understanding the chemical transformations involving aminocyclohexanecarboxylate compounds (Bannard, R., Gibson, N., & Parkkari, J., 1971).
Metabolic Studies : Renwick and Williams (1972) conducted research on the metabolism of cyclohexylamine in various species, including humans. This study provides insights into the metabolic pathways of cyclohexylamine-related compounds, which may include trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride (Renwick, A., & Williams, R. T., 1972).
Structural Studies and Analogs : Mackay, Mcleish, and Campbell (1995) researched nitrogen-containing analogues of chorismic acid with cyclohexane rings, demonstrating the structural relevance of cyclohexanecarboxylate derivatives in mimicking biologically important molecules (Mackay, M., Mcleish, M., & Campbell, M., 1995).
作用機序
Target of Action
It is known to be used as a catalyst in pharmaceutical research .
Mode of Action
As a catalyst in pharmaceutical research, it likely facilitates chemical reactions without being consumed in the process .
Pharmacokinetics
Its solubility information indicates that it is insoluble in water , which could impact its bioavailability and distribution.
Result of Action
As a catalyst, it likely influences the rate of chemical reactions in pharmaceutical research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of trans-Methyl-3-aminocyclohexanecarboxylate hydrochloride. For instance, it should be stored in a cool, well-ventilated area away from oxidizing agents . The compound’s insolubility in water could also affect its behavior in different environments.
特性
IUPAC Name |
methyl (1R,3R)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-ZJLYAJKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



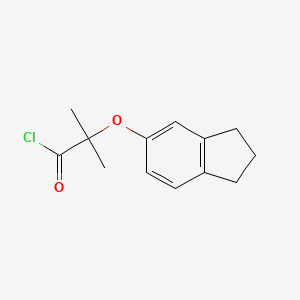
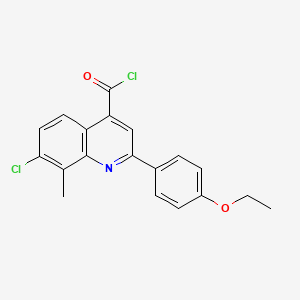
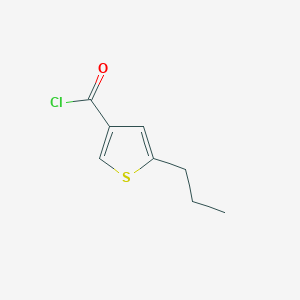
![4-[(2-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420699.png)
